molecular formula C15H17ClN4O B6445647 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640845-74-3

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B6445647
CAS No.: 2640845-74-3
M. Wt: 304.77 g/mol
InChI Key: CKLMJLHSUSNVLQ-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.

    Introduction of the 3-chlorophenyl group: This step involves the reaction of piperazine with 3-chlorophenyl halides under basic conditions.

    Methoxylation of the pyrimidine ring:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for large-scale production.

    Purification processes: such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide
  • Cetirizine ethyl ester dihydrochloride

Uniqueness

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific combination of the piperazine ring with the 3-chlorophenyl and methoxypyrimidine groups. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLMJLHSUSNVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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